molecular formula C13H17NO4S B1386939 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1188371-42-7

1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1386939
CAS No.: 1188371-42-7
M. Wt: 283.35 g/mol
InChI Key: AVEJOONXQXPISG-LBPRGKRZSA-N
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Description

1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid, often referred to as 2MMPPCA, is an important organic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. 2MMPPCA is a synthetic compound that is relatively simple to synthesize, and it has a wide range of applications in the laboratory. In

Scientific Research Applications

2MMPPCA has a wide range of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of enzyme kinetics and the study of protein-protein interactions. It has also been used in the study of metabolic pathways and the study of enzyme-substrate interactions. In addition, 2MMPPCA has been used in the study of cellular signaling pathways and the study of gene expression.

Mechanism of Action

2MMPPCA acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2MMPPCA. In addition, 2MMPPCA can act as an allosteric modulator, meaning that it can bind to the allosteric site of an enzyme and alter its activity.
Biochemical and Physiological Effects
2MMPPCA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of receptors, such as the adenosine A2A receptor. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. Finally, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins, such as the enzyme ribonuclease.

Advantages and Limitations for Lab Experiments

2MMPPCA has a number of advantages and limitations for lab experiments. One of the main advantages of using 2MMPPCA is that it is relatively simple to synthesize and it is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations of using 2MMPPCA is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2MMPPCA is not very stable at high temperatures, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2MMPPCA. One potential direction is to further explore its use in the synthesis of drugs and other compounds. Additionally, research could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Other potential future directions include the development of new methods to synthesize 2MMPPCA and the development of new methods to measure its activity. Finally, research could be conducted to explore its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

2MMPPCA can be synthesized in a variety of ways. The most common method is the Fischer-Speier esterification reaction, which involves the reaction of an aldehyde and an acid in the presence of an acid catalyst. This reaction is typically performed in a two-step process, with the first step involving the formation of an ester intermediate and the second step involving the hydrolysis of the ester to form 2MMPPCA. Other methods that can be used to synthesize 2MMPPCA include the Stork-Zhao reaction, the Ugi reaction, and the Corey-Fuchs reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-methyl-4-(methylsulfonyl)benzaldehyde", "pyrrolidine-2-carboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-(methylsulfonyl)benzaldehyde (1.0 equiv) and pyrrolidine-2-carboxylic acid (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as triethylamine or N,N-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as diethyl ether or ethyl acetate to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid as a white solid." ] }

1188371-42-7

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2S)-1-(2-methyl-4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-9-8-10(19(2,17)18)5-6-11(9)14-7-3-4-12(14)13(15)16/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

AVEJOONXQXPISG-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCC[C@H]2C(=O)O

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O

Origin of Product

United States

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